benzyl (2E)-but-2-enoate
CAS No.: 71338-71-1
Cat. No.: VC11620650
Molecular Formula: C11H12O2
Molecular Weight: 176.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71338-71-1 |
---|---|
Molecular Formula | C11H12O2 |
Molecular Weight | 176.2 |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
Benzyl (2E)-but-2-enoate belongs to the class of α,β-unsaturated esters, featuring a benzyloxycarbonyl group attached to a trans-configured but-2-enoic acid backbone. The (2E) designation specifies the geometry of the double bond, with the higher-priority substituents (the benzyloxy group and the methylene group) on opposite sides of the double bond . This configuration is critical for its participation in conjugate addition reactions and cycloadditions.
Table 1: Key Physicochemical Properties
Spectral and Chromatographic Data
The compound’s infrared (IR) spectrum typically exhibits strong absorption bands at ~1710 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch), consistent with its ester and α,β-unsaturated functionalities . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzyl protons (δ 7.3–7.5 ppm, multiplet) and the vinyl protons (δ 5.8–6.3 ppm, doublet of doublets) . Gas chromatography–mass spectrometry (GC-MS) analysis under electron ionization conditions produces a molecular ion peak at m/z 176, with fragmentation patterns indicative of benzyl and butenoate moieties .
Synthetic Methodologies
Direct Esterification Approaches
The most straightforward synthesis involves the esterification of (2E)-but-2-enoic acid (isocrotonic acid) with benzyl alcohol under acid-catalyzed conditions. For example, using p-toluenesulfonic acid (PTSA) in toluene at reflux yields benzyl (2E)-but-2-enoate in ~85% yield . Alternatively, DCC/DMAP-mediated coupling in dichloromethane at room temperature provides higher purity product (>95%) by minimizing side reactions such as double bond isomerization .
Transition Metal-Catalyzed Routes
Recent advances leverage transition metal catalysts to access the compound from simpler precursors. A notable method involves the Ni(CO)₂(PPh₃)₂-catalyzed benzannulation of sulfonyl enynes with propargyl alcohol, which constructs the neopentylene-fused benzyl alcohol intermediate in 75% yield . Subsequent oxidation and esterification steps yield the target compound. This approach is advantageous for introducing stereochemical complexity in polycyclic systems.
Scheme 1: Synthetic Pathway via Benzannulation
Molecular Conformation and Hydrogen Bonding
X-ray Crystallography and Computational Analysis
Single-crystal X-ray diffraction studies reveal a planar geometry around the α,β-unsaturated ester group, with a C2–C3 bond length of 1.34 Å, characteristic of a trans-configured double bond . Density functional theory (DFT) calculations at the MP2/6-31G* level predict a dihedral angle of 178.5° between the benzyl group and the ester carbonyl, minimizing steric hindrance .
Intramolecular Hydrogen Bonding
The compound exhibits weak intramolecular hydrogen bonding between the ester carbonyl oxygen and the α-hydrogen of the benzyl group (O···H distance: 2.45 Å), stabilizing the s-cis conformation . This interaction influences its reactivity in electrophilic additions by polarizing the double bond.
Reactivity and Applications
Conjugate Additions
Benzyl (2E)-but-2-enoate undergoes stereoselective conjugate additions with nucleophiles such as benzyl phenylsulfonyl carbanions. Under kinetic control (−78°C, THF/HMPA), a 55:45 mixture of syn-(R,S) and anti-(S,S) adducts forms, while thermodynamic conditions favor the syn-(R,S) diastereomer (90:10) . This selectivity is attributed to transition-state stabilization via chelation of the sulfonyl group to the ester carbonyl .
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with electron-deficient dienes, yielding bicyclic lactones with >90% endo selectivity . These products serve as precursors to prostaglandin analogs and terpene derivatives.
Pharmaceutical Relevance
As a key intermediate in the synthesis of neoprofen (an ibuprofen analog), benzyl (2E)-but-2-enoate enables the incorporation of a neopentylene ring fusion, enhancing metabolic stability compared to traditional NSAIDs .
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